6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring fused with a pyrazine ring. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at positions 6 and 7 significantly enhances its reactivity and potential for various chemical transformations, making it a valuable scaffold in drug design and development.
The compound can be sourced from various chemical suppliers specializing in heterocyclic compounds. It is often utilized in research settings for its unique structural properties and potential biological applications.
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within a cyclic structure. It falls under the category of pyrrolopyrazines, which are known for their pharmacological significance, particularly in the development of antimicrobial, antiviral, and anticancer agents .
The synthesis of 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically involves multi-step synthetic routes. One common method includes:
The reaction conditions typically require careful control of temperature and reaction time to optimize yield and purity. The use of solid supports or specific catalysts can enhance reaction efficiency and selectivity.
The molecular structure of 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one features a fused bicyclic system comprising a pyrrole and a pyrazine ring. The bromine substituents at positions 6 and 7 contribute to the compound's unique reactivity profile.
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is involved in several chemical reactions:
These reactions often require specific catalysts or conditions to proceed effectively. For instance, substitution reactions may necessitate elevated temperatures or the presence of bases to facilitate nucleophilic attack.
The mechanism of action for compounds like 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically involves interaction with biological targets such as enzymes or receptors. These interactions can inhibit or modulate biological pathways relevant to disease processes.
Upon binding to specific targets, the compound may alter enzyme activity or receptor signaling pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. Further studies are necessary to elucidate the precise mechanisms at play for this specific compound .
Relevant data regarding melting points or boiling points may vary based on purity and specific synthesis methods employed .
6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has several significant applications:
Pyrrolo[1,2-a]pyrazinones represent a privileged class of nitrogen-fused bicyclic heterocycles characterized by a pyrrole ring annulated to a reduced pyrazinone moiety. This scaffold possesses several structurally advantageous features: (1) A planar, electron-rich aromatic system enabling π-π stacking interactions with biological targets; (2) Multiple hydrogen-bonding sites (carbonyl oxygen and pyrrolic NH) facilitating molecular recognition; and (3) Synthetic versatility allowing functionalization at C-3, C-6, and C-7 positions [5] [6]. These attributes make it a valuable template in medicinal chemistry, particularly for targeting nucleotide-binding domains and enzyme active sites where planar heterocycles exhibit enhanced binding affinity [5].
The bioactive potential of this scaffold is exemplified in numerous natural products: Longamide B (antiprotozoal), hanishin (cytotoxic against NSCLC), agelastatin A (antitumor), and palau'amine (proteasome inhibitory) all contain the pyrrolo[1,2-a]pyrazinone core with varying halogenation patterns [5]. The unsubstituted parent compound (pyrrolo[1,2-a]pyrazin-1-one) exhibits limited bioactivity, underscoring the importance of strategic functionalization—particularly halogenation—for pharmacological optimization [4].
Table 1: Key Structural Features of 6,7-Dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Parameter | Value/Descriptor | Significance |
---|---|---|
Molecular formula | C₇H₄Br₂N₂O | Defines elemental composition |
Molecular weight | 291.93 g/mol | Impacts pharmacokinetics |
SMILES | C1=CN2C(=CC(=C2Br)Br)C(=O)N1 | Describes atomic connectivity |
Hydrogen bond acceptors | 3 (2N, 1O) | Dictates target engagement potential |
Hydrogen bond donors | 1 (NH) | Influences solubility and binding |
Topological polar surface area | 41.6 Ų | Predicts membrane permeability |
Halogenation, particularly bromination, serves as a strategic molecular modification that profoundly influences the physicochemical and pharmacological properties of pyrrolo[1,2-a]pyrazinones. The introduction of bromine atoms at C-6 and C-7 positions induces three critical effects:
The dibromo substitution pattern specifically at C-6/C-7 is biologically significant, as evidenced by natural products like longamide B (6,7-dibrominated) exhibiting substantially higher antiprotozoal activity (IC₅₀: 1.2 μM against Trypanosoma brucei) than its monobromo or non-brominated counterparts [5]. This positions 6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a versatile synthon for developing covalent inhibitors where the bromines serve as leaving groups in nucleophilic displacement reactions [6] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2